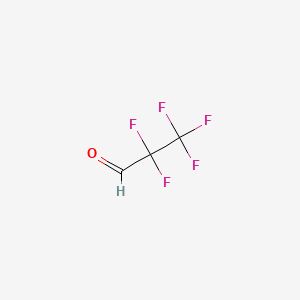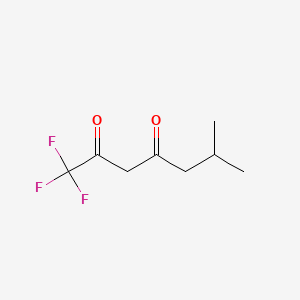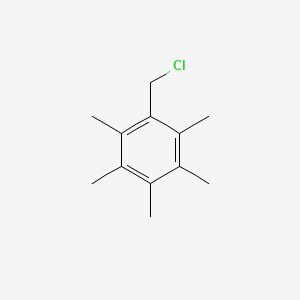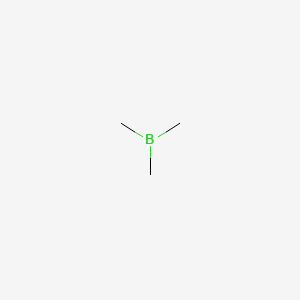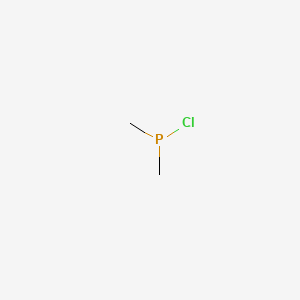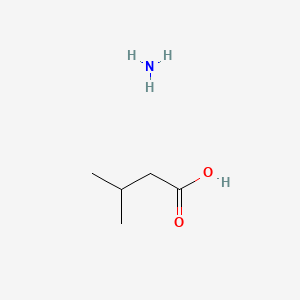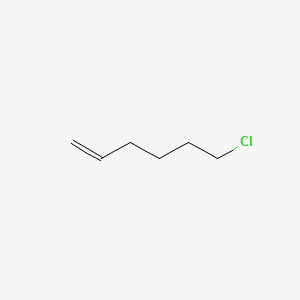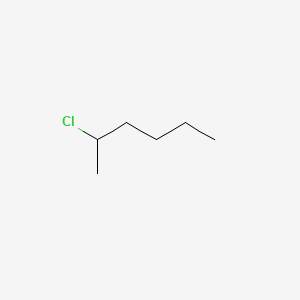
2-Chlorohexane
描述
2-Chlorohexane is an organic compound with the molecular formula C₆H₁₃Cl. It is a chlorinated derivative of hexane, where a chlorine atom is substituted at the second carbon of the hexane chain.
准备方法
Synthetic Routes and Reaction Conditions
2-Chlorohexane can be synthesized through the chlorination of hexane. This process involves the substitution of a hydrogen atom in hexane with a chlorine atom. The reaction typically requires the presence of a catalyst such as ultraviolet light or heat to initiate the free radical chlorination process .
Industrial Production Methods
In an industrial setting, this compound is produced by the direct chlorination of hexane using chlorine gas. The reaction is carried out in a controlled environment to ensure the selective substitution at the second carbon position. The reaction conditions include maintaining a specific temperature and pressure to optimize the yield of this compound .
化学反应分析
Types of Reactions
2-Chlorohexane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes, such as 2-hexene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide (NaOCH₂CH₃) and potassium hydroxide (KOH). The reaction typically occurs under mild conditions.
Elimination: Reagents such as sodium ethoxide (NaOCH₂CH₃) are used under heated conditions to promote the formation of alkenes.
Major Products Formed
Substitution: The major products depend on the nucleophile used. For example, using sodium ethoxide can yield 2-ethoxyhexane.
Elimination: The major product is 2-hexene when treated with sodium ethoxide.
科学研究应用
2-Chlorohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals.
Industry: It is used in the production of other chemicals and as a solvent in industrial processes
作用机制
The mechanism of action of 2-Chlorohexane involves its ability to undergo nucleophilic substitution and elimination reactions. In nucleophilic substitution, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming an alkene .
相似化合物的比较
Similar Compounds
1-Chlorohexane: Another chlorinated derivative of hexane, where the chlorine atom is substituted at the first carbon.
3-Chlorohexane: A chlorinated derivative with the chlorine atom at the third carbon position.
Uniqueness of 2-Chlorohexane
This compound is unique due to its specific substitution at the second carbon, which influences its reactivity and the types of reactions it undergoes. This positional isomerism results in different chemical and physical properties compared to its isomers .
属性
IUPAC Name |
2-chlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCIPJOIEVLTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867751 | |
| Record name | Hexane, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-28-8 | |
| Record name | 2-Chlorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of octane affect the radiolysis of 2-chlorohexane in a heptane matrix?
A: Research indicates that the addition of octane to a heptane matrix containing this compound significantly influences the radiolytic products formed. Specifically, the presence of octane leads to an increase in the formation of 2-chloroheptane. This observation is attributed to the selective proton transfer from heptane radical cations to the penultimate C–H bonds of heptane molecules. [] This transfer is facilitated by the structural disorder introduced by octane molecules within the heptane crystal lattice, bringing the reacting species into close proximity. []
Q2: What insights do the vibrational spectra provide about the conformational flexibility of 2-chloroheptane?
A: Analysis of infrared and Raman spectra, coupled with computational modeling, reveals that 2-chloroheptane exhibits conformational flexibility. The spectra can be explained by the presence of five probable conformations of the molecule. [] This information is crucial for understanding the molecule's behavior in various chemical environments and its interactions with other molecules.
Q3: What is the significance of understanding the molecular packing of this compound in mixed alkane crystals?
A: Understanding the molecular packing of this compound, particularly in the presence of other alkanes like heptane and octane, is vital for predicting and interpreting the outcomes of chemical reactions in these systems. [] The research highlights that even a slight mismatch in chain length, such as between heptane and octane, can induce significant structural disorder within the crystal lattice. This disorder, in turn, can influence the accessibility of specific reaction sites and impact the selectivity of chemical reactions, as demonstrated by the proton transfer observed in the radiolysis study. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



